molecular formula C₂₀H₂₃D₇BrNO₃ B1151952 (3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide

(3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide

Cat. No.: B1151952
M. Wt: 419.4
Attention: For research use only. Not for human or veterinary use.
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Description

(3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a bicyclic octane core with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide typically involves multi-step organic reactions. The process may start with the preparation of the bicyclic octane core, followed by the introduction of the hydroxy, oxo, phenylpropoxy, methyl, and methylethyl-d7 groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

(3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxy groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its interactions with biomolecules, such as proteins and nucleic acids. It could serve as a probe for understanding biological processes at the molecular level.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide include other bicyclic octane derivatives with different functional groups. Examples include:

  • (3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octane Bromide (non-deuterated version)
  • (3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Chloride

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and isotopic labeling (deuterium). This makes it a valuable compound for studying reaction mechanisms and biological interactions.

Properties

Molecular Formula

C₂₀H₂₃D₇BrNO₃

Molecular Weight

419.4

Synonyms

(3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide; 

Origin of Product

United States

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